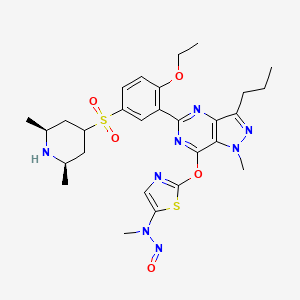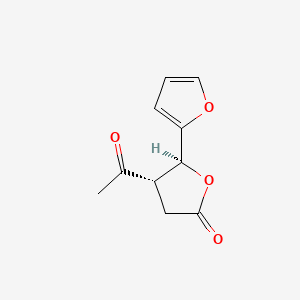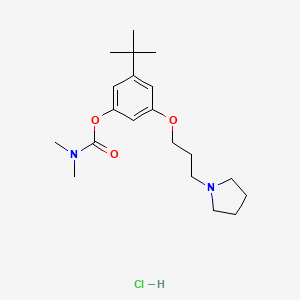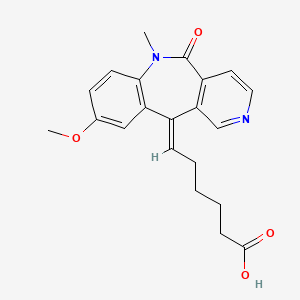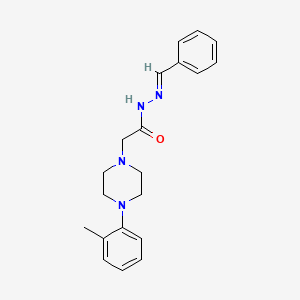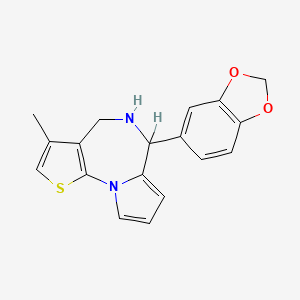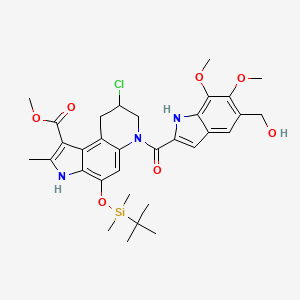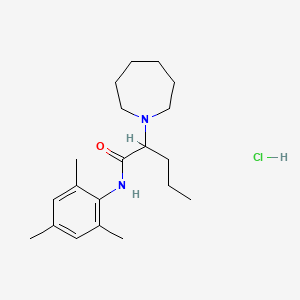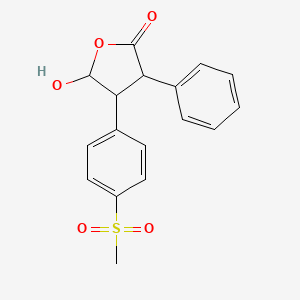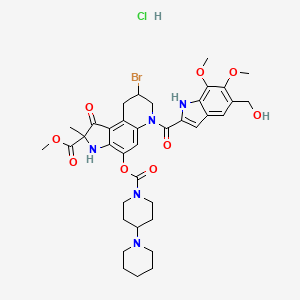
1,8-Naphthyridine-3-carboxamide, N,N-bis(1-methylethyl)-4-chloro-2-(2-propenylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Naphthyridine-3-carboxamide, N,N-bis(1-methylethyl)-4-chloro-2-(2-propenylamino)- is a synthetic organic compound that belongs to the class of naphthyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridine-3-carboxamide, N,N-bis(1-methylethyl)-4-chloro-2-(2-propenylamino)- typically involves multi-step organic reactions. The starting materials may include naphthyridine derivatives, which undergo various chemical transformations such as halogenation, amination, and carboxamidation. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction parameters, such as concentration, temperature, and pressure, is crucial to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used for quality control.
化学反応の分析
反応の種類
1,8-ナフチリジン-3-カルボキサミド、N,N-ビス(1-メチルエチル)-4-クロロ-2-(2-プロペニルアミノ)-は、以下の化学反応を起こす可能性があります。
酸化: この化合物は、酸化されてさまざまな酸化状態を形成することができます。
還元: 還元反応は、官能基を修飾し、さまざまな誘導体へと導くことができます。
置換: ハロゲン原子は、求核置換反応または求電子置換反応によって、他の官能基と置換することができます。
一般的な試薬と条件
これらの反応に用いられる一般的な試薬としては、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤などがあります。これらの反応は、通常、特定のpH、温度、溶媒系などの制御された条件下で行われます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、用いられる試薬や条件によって異なります。例えば、酸化によってカルボン酸が生成される場合があり、還元によってアルコールまたはアミンが生成される場合があります。
科学的研究の応用
1,8-ナフチリジン-3-カルボキサミド、N,N-ビス(1-メチルエチル)-4-クロロ-2-(2-プロペニルアミノ)-は、以下の科学研究でさまざまな用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして用いられます。
生物学: 抗菌活性や抗がん活性など、潜在的な生物活性が研究されています。
医学: さまざまな疾患の治療における潜在的な治療効果について調査されています。
産業: 新素材や化学プロセスの開発に活用されています。
作用機序
1,8-ナフチリジン-3-カルボキサミド、N,N-ビス(1-メチルエチル)-4-クロロ-2-(2-プロペニルアミノ)-の作用機序には、特定の分子標的との相互作用が含まれます。これらの標的としては、酵素、受容体、DNAなどがあり、これによってさまざまな生物学的効果が生まれます。関連する経路には、酵素活性の阻害、受容体機能の調節、DNA複製への干渉などがあります。
6. 類似の化合物との比較
類似の化合物
1,8-ナフチリジン-3-カルボキサミド誘導体: これらの化合物は、コア構造は類似しているものの、置換基が異なります。
キノリン類: 類似の生物活性を有する別のヘテロ環式化合物類。
ピリジン類: より複雑な分子のビルディングブロックとして働く、単純なヘテロ環式化合物。
独自性
1,8-ナフチリジン-3-カルボキサミド、N,N-ビス(1-メチルエチル)-4-クロロ-2-(2-プロペニルアミノ)-は、その特定の置換基によって、独自の化学的性質と生物学的性質を有しており、独自性を持ちます。そのユニークな構造は、分子標的との特異的な相互作用を可能にし、研究開発に有益な化合物となっています。
類似化合物との比較
Similar Compounds
1,8-Naphthyridine-3-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents.
Quinolines: Another class of heterocyclic compounds with similar biological activities.
Pyridines: Simple heterocyclic compounds that serve as building blocks for more complex molecules.
Uniqueness
1,8-Naphthyridine-3-carboxamide, N,N-bis(1-methylethyl)-4-chloro-2-(2-propenylamino)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
156991-99-0 |
|---|---|
分子式 |
C18H23ClN4O |
分子量 |
346.9 g/mol |
IUPAC名 |
4-chloro-N,N-di(propan-2-yl)-2-(prop-2-enylamino)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C18H23ClN4O/c1-6-9-20-17-14(18(24)23(11(2)3)12(4)5)15(19)13-8-7-10-21-16(13)22-17/h6-8,10-12H,1,9H2,2-5H3,(H,20,21,22) |
InChIキー |
RSJKLFOOZHBURS-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




